1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
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Overview
Description
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8BrF3 and a molecular weight of 265.07 g/mol . This compound features a benzene ring substituted with a bromine atom and a trifluoromethylcyclopropyl group, making it a valuable building block in organic synthesis and various chemical research applications .
Preparation Methods
The synthesis of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the bromination of 2-[1-(trifluoromethyl)cyclopropyl]benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The trifluoromethylcyclopropyl group can undergo oxidation or reduction reactions, although these are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate (K2CO3) for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene in chemical reactions involves the activation of the bromine atom for nucleophilic substitution or coupling reactions. The trifluoromethylcyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene include:
1-Bromo-2,4,5-trifluorobenzene: This compound has multiple fluorine atoms on the benzene ring, which can affect its reactivity and applications.
1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene: This isomer has the bromine atom in a different position, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for targeted synthetic applications .
Properties
IUPAC Name |
1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQDHFGAWIWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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